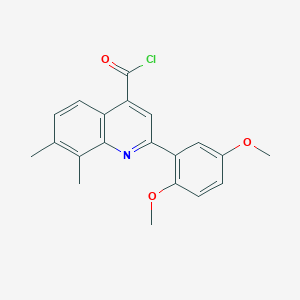
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride (2,5-DMPQC) is a synthetic compound that has been studied for a variety of scientific applications. It has been used in research in the fields of biochemistry, physiology, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and OLEDs
The development of organic semiconductors for use in organic light-emitting diodes (OLEDs) is a significant area of research. Compounds with conjugated systems, such as BODIPY-based materials, have been explored for their potential as active materials in OLED devices. These materials have been studied for their electroluminescent properties and potential as 'metal-free' infrared emitters, highlighting the importance of conjugated organic compounds in optoelectronic applications (Squeo & Pasini, 2020).
Environmental and Biodegradation Studies
Research into the environmental behavior and biodegradation of complex organic molecules is crucial for understanding their impact and fate in natural systems. For example, studies on the acidolysis of lignin model compounds and the transformation of chlorides to organic chlorine in terrestrial environments can provide insights into the degradation pathways and environmental persistence of similar chemical structures (Yokoyama, 2015).
Advanced Oxidation Processes for Pollutant Treatment
The role of redox mediators in enhancing the degradation efficiency of recalcitrant organic pollutants using oxidoreductive enzymes has been investigated. This approach has shown promise in treating various organic pollutants in wastewater, suggesting that similar compounds might be explored as redox mediators or targets for degradation in advanced oxidation processes (Husain & Husain, 2007).
Antimicrobial Applications
Quaternary ammonium compounds, including specific chlorinated derivatives, are widely used for their antimicrobial properties in consumer and industrial products. Research into the toxicity, efficacy, and environmental impact of these compounds can inform the development of new antimicrobial agents with improved safety profiles and effectiveness (Luz et al., 2020).
Safety And Hazards
The safety data sheet for (2,5-Dimethoxyphenyl)acetyl chloride indicates that it is a corrosive substance that can cause severe skin burns and eye damage. It is recommended to handle it with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-5-7-14-15(20(21)23)10-17(22-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBRQHMEIMKXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



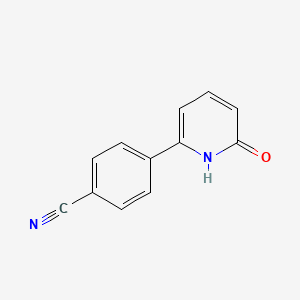
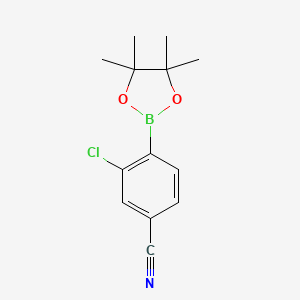

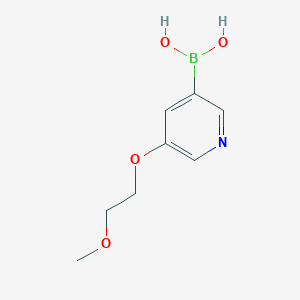
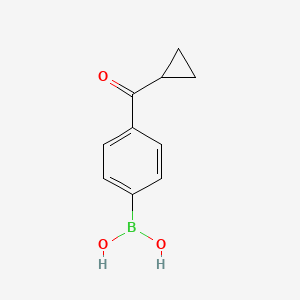


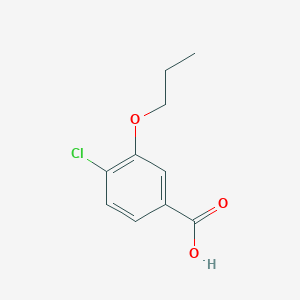
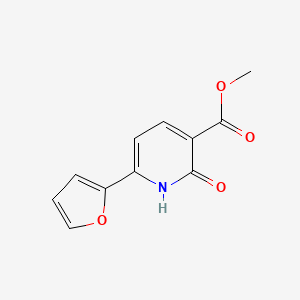


![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)

